molecular formula C12H16N2O3 B8307631 N-carbethoxy acetyl N-methyl o-phenylene diamine

N-carbethoxy acetyl N-methyl o-phenylene diamine

Cat. No.: B8307631
M. Wt: 236.27 g/mol
InChI Key: RTWDAVJAGYPYOQ-UHFFFAOYSA-N
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Description

N-carbethoxy acetyl N-methyl o-phenylene diamine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 3-(2-amino-N-methylanilino)-3-oxopropanoate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)8-11(15)14(2)10-7-5-4-6-9(10)13/h4-7H,3,8,13H2,1-2H3

InChI Key

RTWDAVJAGYPYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N(C)C1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11 g. of N-carbethoxy acetyl N-methyl o-nitro aniline are admixed with 16.2 g. of powdered zinc, and 100 g. of cracked ice are added, whilst agitating; 62 cc. of concentrated hydrochloric acid, diluted with 250 cc. of ice water, are then added, and this is cooled to -5°-10° C. for 10 to 15 minutes; the temperature is allowed to raise again to +5° C. within 30 minutes, this is filtered, the filtrate is alkalinized with ammonium hydroxide and extracted with chloroform; the chloroformic phases are washed with water, dried over sodium sulfate and evaporated under reduced pressure; the residue is dissolved in 30 cc. of xylene and the solution is kept overnight at -10° C.; the formed precipitate is washed with ether and recrystallized in xylene, to obtain N-carbethoxy acetyl N-methyl o-phenylene diamine, melting at 63°-64° C.
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Synthesis routes and methods II

Procedure details

11 g of N-carbethoxy acetyl N-methyl o-nitro aniline are admixed with 16.2 g of powdered zinc, and 100 g of cracked ice are added, whilst agitating; 62 c.c. of concentrated hydrochloric acid, diluted with 250 c.c. of iced water, are then added, and this is cooled to -5-10° C. for ten to fifteen minutes; the temperature is allowed to raise again to +5° C. within thirty minutes, this is filtered, the filtrate is alkalinized with ammonium hydroxide and extracted with chloroform; the chloroformic phases are washed with water, dried over sodium sulfate and evaporated under reduced pressure; the residue is dissolved in 30 c.c. of xylene and the solution is kept overnight at -10° C.; the formed precipitate is washed with ether and recrystallized in xylene, to obtain N-carbethoxy acetyl N-methyl o-phenylene diamine, melting at 63°-64° C.
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11 g
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16.2 g
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